molecular formula C18H23N3O5S B2533675 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034439-88-6

3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine

Cat. No. B2533675
CAS RN: 2034439-88-6
M. Wt: 393.46
InChI Key: BXOAIIMTMZPRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Vasodilatory Properties

Research on pyrimidine and triazine derivatives has identified a class of compounds with significant vasodilatory properties, potentially relevant to cardiovascular diseases. The synthesis of heterocyclic O-sulfates from di- and triaminopyrimidines demonstrates an innovative approach to developing hypotensive agents acting through vasodilation (McCall et al., 1983).

Antibacterial Applications

The creation of pyrido(2,3-d)pyrimidine derivatives has shown promising antibacterial activity, particularly against gram-negative bacteria. Such compounds, developed from piperazines and related functional groups, underline the potential for developing new antibacterial agents (Matsumoto & Minami, 1975).

Antidepressant Mechanisms

Studies on novel antidepressants like Lu AA21004 highlight the role of compounds with complex structures, including piperidine sulfonamides, in the oxidative metabolism involving multiple cytochrome P450 enzymes. This underlines the compound's potential applicability in understanding and treating major depressive disorders (Hvenegaard et al., 2012).

Supramolecular Chemistry

The interaction of sulfadiazine with pyridines in the formation of co-crystals and salts, involving hydrogen-bond motifs, presents an avenue for exploring the structural basis of drug interactions and the design of pharmaceuticals with improved properties (Elacqua et al., 2013).

Antiproliferative Activities

The exploration of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines underscores the potential for developing novel anticancer agents. This research suggests that compounds with pyridazine and piperazine elements could be effective in cancer treatment (Mallesha et al., 2012).

properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-3-yl]oxy-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-13-6-9-18(20-19-13)26-14-5-4-10-21(12-14)27(22,23)15-7-8-16(24-2)17(11-15)25-3/h6-9,11,14H,4-5,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOAIIMTMZPRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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